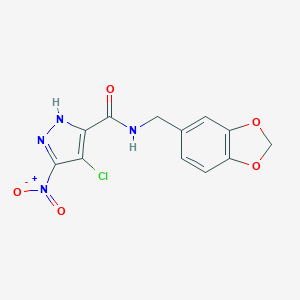![molecular formula C19H17F3N6O2 B214030 N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B214030.png)
N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide, commonly known as DPP4 inhibitor, is a type of medication used to treat type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin release and reducing glucagon secretion, both of which help regulate blood sugar levels.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
The chemical synthesis of compounds related to N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide involves multiple steps, including condensation and cyclization reactions. For instance, Liu et al. (2016) described the synthesis of a structurally related compound, highlighting the preparation process and crystal structure determination Liu, Song, Tian, Zhang, Bai, & Wang, 2016.
Anticancer and Biological Activity
Several studies have investigated the anticancer and biological activities of pyrazolo[1,5-a]pyrimidine derivatives. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their anticancer and 5-lipoxygenase inhibition activities, demonstrating a clear structure-activity relationship Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016. Xin (2012) also reported on the antitumor activities of a similar compound, providing insights into its potential therapeutic applications Xin, 2012.
Heterocyclic Synthesis
In the field of heterocyclic chemistry, the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds is of significant interest. Vogel and Troxler (1975) described new syntheses of pyrazolo[1,5-a]-s-triazines, showcasing the versatility of these heterocyclic frameworks in organic synthesis Vogel & Troxler, 1975.
Novel Compound Synthesis
The exploration of new pyrazolo[1,5-a]pyrimidine derivatives often leads to the discovery of compounds with unique properties. For example, Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, expanding the range of chemical entities available for further biological testing Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014.
properties
Product Name |
N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide |
|---|---|
Molecular Formula |
C19H17F3N6O2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-(furan-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17F3N6O2/c1-11-12(10-27(3)24-11)9-26(2)18(29)14-8-17-23-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)25-14/h4-8,10H,9H2,1-3H3 |
InChI Key |
FRSIPLAECDZWSH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F)C |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B213953.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)


![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)
